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molecular formula C25H24N2P2 B8375424 1,3-Bis(phenyl(pyridin-2-yl)phosphino)propane

1,3-Bis(phenyl(pyridin-2-yl)phosphino)propane

Cat. No. B8375424
M. Wt: 414.4 g/mol
InChI Key: KVRNNXFZVFEVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04960747

Procedure details

An amount of 1,3-bis[(2-pyridyl)(phenyl)phosphino]propane was prepared substantially in the same way as the diphosphine of Example 2, except that instead of dichloromethane, 1,3-dichloropropane was employed.
Name
diphosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1P([CH2:14][P:15]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)C1C=CC=CC=1.Cl[CH2:29][CH2:30][CH2:31]Cl>ClCCl>[N:17]1[CH:18]=[CH:19][CH:31]=[CH:30][C:29]=1[P:15]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:16][CH2:21][CH2:14][P:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=1)[C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
diphosphine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)P(C1=CC=CC=C1)CP(C1=NC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)P(CCCP(C1=CC=CC=C1)C1=NC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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